3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide
Overview
Description
Mechanism of Action
- The primary target of this compound is believed to be CDK8 (Cyclin-Dependent Kinase 8) . CDK8 is a member of the cyclin-dependent kinase family and plays a crucial role in cell cycle regulation, transcriptional control, and signal transduction.
- Wnt/β-catenin pathway : CDK8 is known to regulate Wnt signaling. Inhibition of CDK8 may impact Wnt-dependent gene expression, affecting cell fate determination, proliferation, and differentiation .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and serves as a basic building block for making protein degrader libraries .
Cellular Effects
Given its role in proteomics research , it may be involved in influencing protein interactions and functions within cells.
Molecular Mechanism
The exact molecular mechanism of action of 3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide is not clearly defined in the available literature. Its ability to conjugate with carboxyl linkers suggests that it may interact with biomolecules in a specific manner .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. The compound is recommended to be stored at room temperature .
Metabolic Pathways
Given its role in proteomics research , it may interact with various enzymes or cofactors.
Subcellular Localization
Given its role in proteomics research , it may be involved in specific cellular compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with diethylamine and piperidine under controlled conditions . The reaction is carried out in a solvent such as dioxane or water, with sodium carbonate as a base . The mixture is heated to 70-80°C to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base such as sodium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide: Known for its use in enzyme inhibition studies.
N,N-Diethyl-4-piperidin-1-yl-benzenesulfonamide: Lacks the amino group, which affects its reactivity and applications.
4-Piperidin-1-yl-benzenesulfonamide: Lacks both the amino and diethyl groups, making it less versatile in certain reactions.
Uniqueness
This compound is unique due to the presence of both the amino and diethyl groups, which enhance its reactivity and make it suitable for a wider range of applications compared to similar compounds .
Properties
IUPAC Name |
3-amino-N,N-diethyl-4-piperidin-1-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-3-18(4-2)21(19,20)13-8-9-15(14(16)12-13)17-10-6-5-7-11-17/h8-9,12H,3-7,10-11,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGRWIHLMRQAFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387994 | |
Record name | 3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22745-63-7 | |
Record name | 3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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